4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)cyclohexan-1-amine 4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)cyclohexan-1-amine
Brand Name: Vulcanchem
CAS No.: 2098123-63-6
VCID: VC3143753
InChI: InChI=1S/C9H17N5/c10-5-8-6-14(13-12-8)9-3-1-7(11)2-4-9/h6-7,9H,1-5,10-11H2
SMILES: C1CC(CCC1N)N2C=C(N=N2)CN
Molecular Formula: C9H17N5
Molecular Weight: 195.27 g/mol

4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)cyclohexan-1-amine

CAS No.: 2098123-63-6

Cat. No.: VC3143753

Molecular Formula: C9H17N5

Molecular Weight: 195.27 g/mol

* For research use only. Not for human or veterinary use.

4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)cyclohexan-1-amine - 2098123-63-6

Specification

CAS No. 2098123-63-6
Molecular Formula C9H17N5
Molecular Weight 195.27 g/mol
IUPAC Name 4-[4-(aminomethyl)triazol-1-yl]cyclohexan-1-amine
Standard InChI InChI=1S/C9H17N5/c10-5-8-6-14(13-12-8)9-3-1-7(11)2-4-9/h6-7,9H,1-5,10-11H2
Standard InChI Key OJOSKAZNSBVUAU-UHFFFAOYSA-N
SMILES C1CC(CCC1N)N2C=C(N=N2)CN
Canonical SMILES C1CC(CCC1N)N2C=C(N=N2)CN

Introduction

Structural Features and Related Compounds

Chemical Structure of 4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)cyclohexan-1-amine

The chemical name 4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)cyclohexan-1-amine indicates a structure with several distinct components that contribute to its chemical identity and potential biological activity:

  • A 1,2,3-triazole core, which is a five-membered aromatic heterocycle containing three adjacent nitrogen atoms

  • An aminomethyl (-CH₂NH₂) group at position 4 of the triazole, which can serve as a hydrogen bond donor and may influence the compound's solubility and acid-base properties

  • A cyclohexane ring connected to position 1 of the triazole, providing a flexible, non-planar structural element

  • A primary amino (-NH₂) group on the cyclohexane ring, offering an additional site for hydrogen bonding and potential functionalization

Based on this structure, the molecular formula would be C₉H₁₈N₅ for the free base form. The presence of two primary amino groups suggests that this compound could form salts with acids, similar to the dihydrochloride salt of the related compound mentioned in the literature .

Related Triazole Compounds

The literature provides information about several related triazole compounds that can help contextualize our understanding of 4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)cyclohexan-1-amine:

4-(1H-1,2,3-triazol-1-yl)cyclohexan-1-amine dihydrochloride:

  • Molecular formula: C₈H₁₆Cl₂N₄

  • CAS: 2551115-11-6

  • This compound shares the basic triazole-cyclohexylamine structure but lacks the aminomethyl group at position 4 of the triazole

  • It is listed in chemical databases, indicating research interest in this structural framework

1,2,3-Triazole IDO1 inhibitors:

  • Various 1,2,3-triazole derivatives have been investigated as inhibitors of indoleamine 2,3-dioxygenase (IDO1)

  • One such compound, MMG-0358, forms specific interactions with the enzyme, including "a direct bond to the haem iron, a hydrogen bond with Ser167 through its hydroxy function, and hydrophobic interactions through its chloro substituent"

  • These compounds demonstrate how the 1,2,3-triazole scaffold can be utilized in designing enzyme inhibitors with specific binding modes

The following table, adapted from the literature, illustrates how structural modifications can significantly impact the inhibitory activity of 1,2,3-triazole derivatives against IDO1:

CompoundR1R2R4R5IC₅₀ [μM] (SD)LE [kcal/mol/HA]
611000
62630 (70)0.34
63–Cl1000
64–Cl50
65–Cl1000
66–Cl8000.28
67–OH–Cl1000
68–OH–Cl220 (7)0.36

This table demonstrates that IC₅₀ values for these compounds range from 50 to 1000 μM, with the structural modifications at different positions significantly affecting their inhibitory potency . This information provides valuable context for understanding how the structural features of 4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)cyclohexan-1-amine might influence its potential biological activities.

Physical and Chemical Properties

GHS Classification of Related Compound

The hazard classifications for 4-(1H-1,2,3-triazol-1-yl)cyclohexan-1-amine dihydrochloride are reported as:

  • H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

  • H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation]

  • H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

  • H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation]

The hazard classes and categories are:

  • Acute Tox. 4 (100%)

  • Skin Irrit. 2 (100%)

  • Eye Irrit. 2A (100%)

  • STOT SE 3 (100%)

It is important to note that the addition of the aminomethyl group to the triazole ring in our compound of interest could alter these properties, so this information should be considered as contextual rather than directly applicable.

Predicted Properties

Based on its structure, 4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)cyclohexan-1-amine would be expected to have:

  • Basic properties due to the presence of two primary amino groups

  • Moderate to good water solubility, particularly in its protonated form

  • Potential to form salts with various acids

  • Ability to act as both a hydrogen bond donor and acceptor due to the presence of the triazole ring and amino groups

These predicted properties could influence the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion profile, as well as its potential interactions with biological targets.

Analytical Characterization Methods

Spectroscopic and Analytical Techniques

The literature mentions that "the structures of all newly synthesized compounds were elucidated by elemental analysis, IR, ¹H NMR and mass spectral data" , suggesting that these techniques would be appropriate for characterizing our compound of interest:

  • Elemental Analysis: To confirm the empirical formula and purity

  • Infrared (IR) Spectroscopy: To identify functional groups, particularly the amino groups and the triazole ring

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be valuable for confirming the structural arrangement, particularly the position of the aminomethyl group relative to the triazole ring

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern

Additionally, X-ray crystallography could potentially provide definitive structural confirmation if suitable crystals could be obtained, as this technique has been used to characterize other triazole compounds in complex with target proteins .

Chromatographic Methods

For purity assessment and separation, various chromatographic techniques would likely be employed, such as:

  • High-Performance Liquid Chromatography (HPLC)

  • Thin-Layer Chromatography (TLC)

  • Gas Chromatography (GC), potentially with derivatization due to the polar amino groups

These methods would be essential for monitoring reaction progress during synthesis and for assessing the purity of the final compound.

Applications and Future Research Directions

Research Gaps and Future Directions

Significant research gaps exist regarding 4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)cyclohexan-1-amine, including:

  • Verified synthetic routes and optimization of reaction conditions

  • Physical and chemical property data, including solubility, stability, and acid-base characteristics

  • Biological activity profiles against various targets and in different biological systems

  • Structure-activity relationships to understand the impact of the aminomethyl and cyclohexylamine substituents

  • Potential applications in drug discovery, catalysis, or materials science

Future research could address these gaps through:

  • Development and optimization of synthetic methods for this specific compound and its derivatives

  • Comprehensive characterization of physical, chemical, and biological properties

  • Screening for biological activities, particularly in areas where similar compounds have shown promise

  • Investigation of structure-activity relationships through the synthesis and evaluation of structural analogs

  • Exploration of applications based on identified properties and activities

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